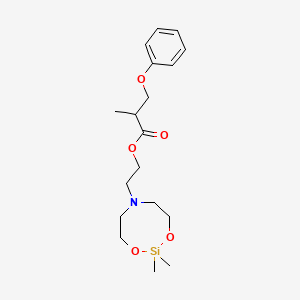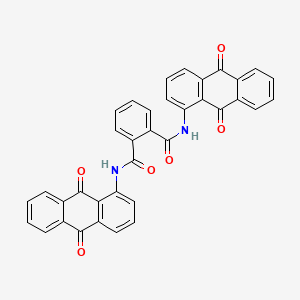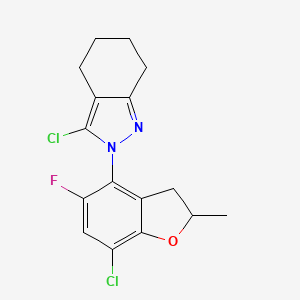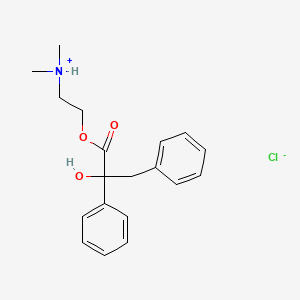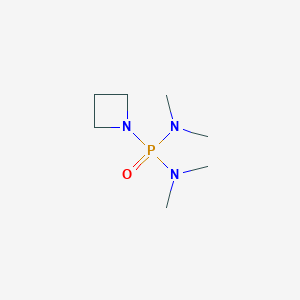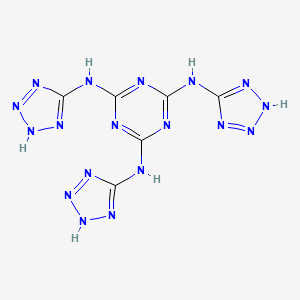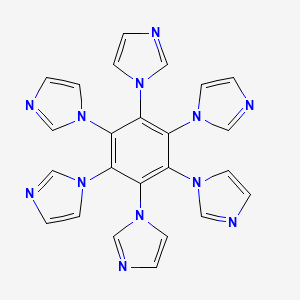
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene is a compound with the molecular formula C24H18N12 and a molecular weight of 474.48 g/mol . It is characterized by the presence of six imidazole groups attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene typically involves the reaction of benzene with imidazole under specific conditions. One common method involves the use of a catalyst to facilitate the attachment of imidazole groups to the benzene ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The imidazole groups can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the imidazole groups.
Substitution: The compound can participate in substitution reactions where one or more imidazole groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce derivatives with different functional groups attached to the benzene ring .
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene involves its ability to coordinate with metal ions through its imidazole groups. This coordination can influence various molecular pathways and targets, depending on the specific application. For example, in catalysis, the compound can facilitate reactions by stabilizing transition states and intermediates .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetra(1H-imidazol-1-yl)benzene: This compound has four imidazole groups attached to a benzene ring and is used in similar applications.
1,3,5-Tri(1H-imidazol-1-yl)benzene: With three imidazole groups, this compound is also used in coordination chemistry and materials science.
Uniqueness
1,2,3,4,5,6-Hexa(1H-imidazol-1-yl)benzene is unique due to the presence of six imidazole groups, which provides multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and other advanced materials .
Propiedades
Fórmula molecular |
C24H18N12 |
|---|---|
Peso molecular |
474.5 g/mol |
Nombre IUPAC |
1-[2,3,4,5,6-penta(imidazol-1-yl)phenyl]imidazole |
InChI |
InChI=1S/C24H18N12/c1-7-31(13-25-1)19-20(32-8-2-26-14-32)22(34-10-4-28-16-34)24(36-12-6-30-18-36)23(35-11-5-29-17-35)21(19)33-9-3-27-15-33/h1-18H |
Clave InChI |
JMVKQZSXGATQNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)C2=C(C(=C(C(=C2N3C=CN=C3)N4C=CN=C4)N5C=CN=C5)N6C=CN=C6)N7C=CN=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


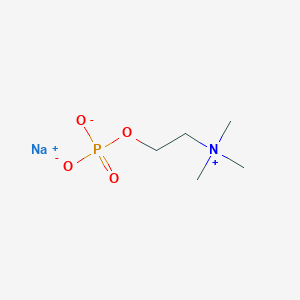
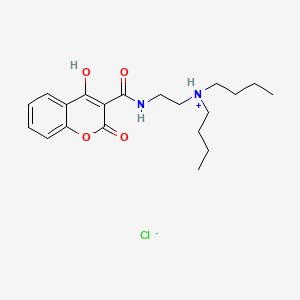
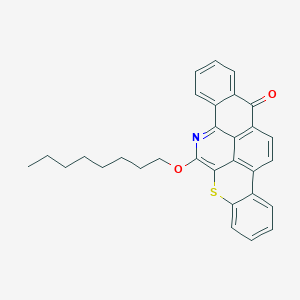
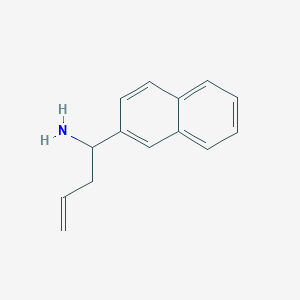
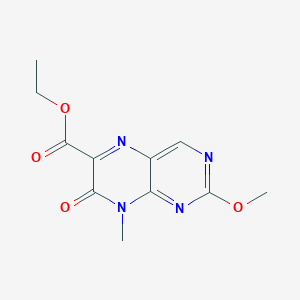

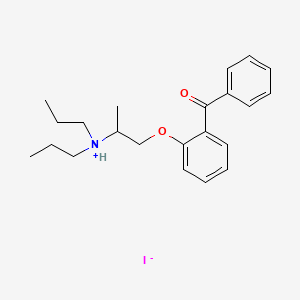
![[Bis(trimethylsilyl)methyl]triphenylphosphonium bromide](/img/structure/B13743517.png)
